

# 1-Dodecene CAS number and molecular formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Dodecene

Cat. No.: B104418

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An In-Depth Technical Guide to **1-Dodecene** for Researchers and Scientists

## Core Identification

CAS Number: 112-41-4[1][2][3][4]

Molecular Formula: C<sub>12</sub>H<sub>24</sub>[1][2][3][4][5]

## Overview

**1-Dodecene** is an alpha-olefin consisting of a twelve-carbon chain with a double bond at the primary or alpha position.[6] This structural feature enhances its reactivity, making it a valuable intermediate in the synthesis of various chemical compounds.[1] It typically appears as a clear, colorless liquid with a mild, pleasant odor.[5][6][7] While insoluble in water, it is soluble in organic solvents like ethanol and ether.[1][5][8] Its primary applications are in the production of surfactants, lubricants, and as a monomer in polymer synthesis.[1]

## Physicochemical and Safety Data

A summary of key quantitative data for **1-Dodecene** is presented below for easy reference.

Property	Value
Molecular Weight	168.32 g/mol [3][4]
Boiling Point	213-216 °C[8][9]
Melting Point	-35 °C[8][9][10]
Density	0.758 g/mL at 20 °C[8]
Flash Point	77 °C[8][9][10]
Autoignition Temperature	225 °C[10][11]
Vapor Density	5.81 (air = 1)[5][10]
Explosive Limits	0.6 - 5.4% (V)[8][12]
LogP (Octanol/Water)	6.1[5][10]

## Key Experimental Protocols

### Alkylation of Benzene with 1-Dodecene

This process is crucial for the synthesis of linear phenyldodecanes, which are precursors for detergents. A study on this reaction utilized several non-zeolitic catalysts.[13]

Objective: To synthesize linear phenyldodecanes via the liquid-phase alkylation of benzene with **1-dodecene**.

Catalysts: Non-zeolites such as clays, pillared clays, and clay-supported heteropolyacids (e.g., 20% DTP/K-10, where DTP is dodecatungstophosphoric acid).[13]

Methodology:

- Reactant Ratio: A molar ratio of 1:10 of **1-dodecene** to benzene was used to favor the formation of monoalkylated products.[13]
- Catalyst Loading: The catalyst loading was maintained at 0.05 g/cm<sup>3</sup>. [13]

- **Reaction Temperature:** The reaction was carried out at a temperature of 150 °C. At a lower temperature of 120 °C, the conversion of **1-dodecene** was found to be 43%.[\[13\]](#)
- **Agitation:** The reaction mixture was stirred at a speed of 1000 rpm in an autoclave.[\[13\]](#)
- **Outcome:** The primary products are linear phenyldodecanes, with the potential for the formation of dialkylated products if the concentration of the olefin is high relative to benzene. [\[13\]](#)

## Hydroformylation of 1-Dodecene in Microemulsions

This protocol describes a method for producing tridecanal, a valuable chemical intermediate, from **1-dodecene** using a water-soluble rhodium catalyst.

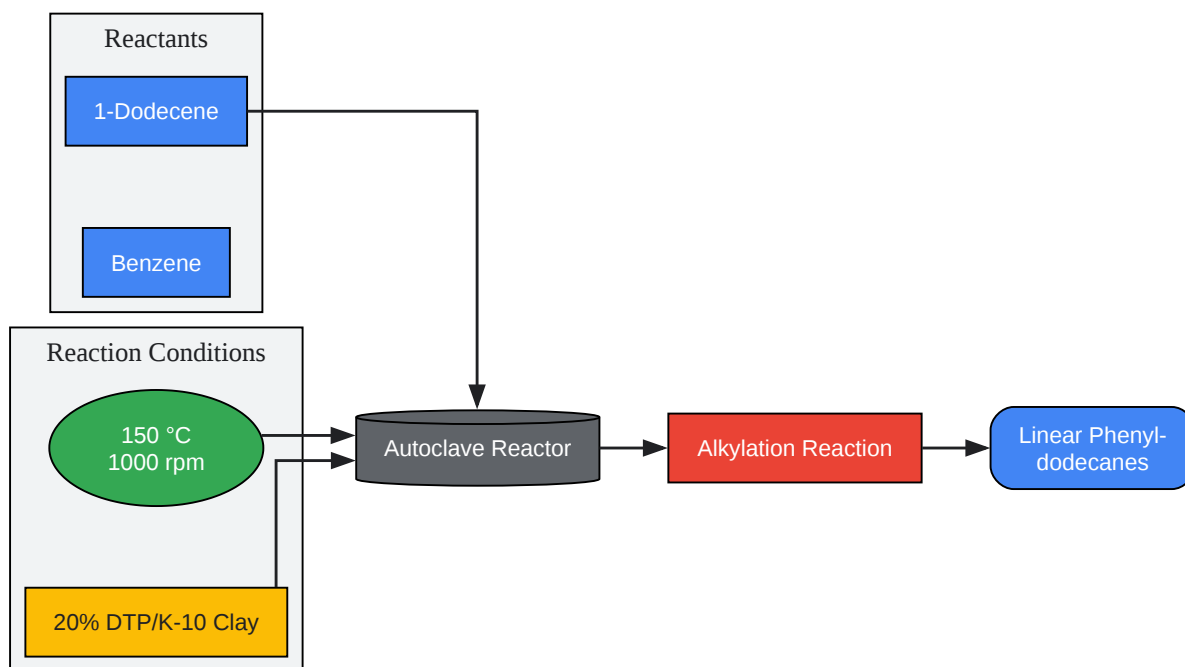
**Objective:** To achieve the hydroformylation of the long-chain olefin **1-dodecene** in an aqueous multiphase system.[\[14\]](#)[\[15\]](#)

**Catalyst System:** A water-soluble rhodium-ligand catalyst (e.g., rhodium/SulfoXantPhos) is used.[\[15\]](#)

**Methodology:**

- **Reaction Medium:** A microemulsion is created using a non-ionic surfactant to mix the two immiscible liquid phases: water (containing the catalyst) and **1-dodecene**.[\[14\]](#)[\[15\]](#)
- **Reactants:** Syngas (a mixture of H<sub>2</sub> and CO) is introduced into the system to initiate the reaction.[\[14\]](#)
- **Process:** The reaction is carried out in a mini-plant consisting of a reactor-decanter system, which was operated continuously for over 100 hours to test its viability.[\[14\]](#)
- **Separation:** After the reaction, the miscibility gap between the hydrophilic catalyst solution and the hydrophobic alkene/aldehyde mixture is utilized to separate the product and recycle the rhodium catalyst.[\[14\]](#)
- **Performance:** Under optimized conditions, the reaction can achieve turnover frequencies of approximately 200 h<sup>-1</sup> with a high selectivity of 98:2 for the desired linear aldehyde.[\[14\]](#)[\[15\]](#)

## Visualized Workflow



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Caption: Workflow for the catalytic alkylation of benzene with **1-dodecene**.

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- To cite this document: BenchChem. [1-Dodecene CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104418#1-dodecene-cas-number-and-molecular-formula]

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